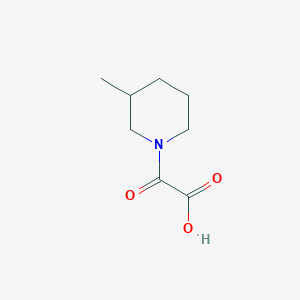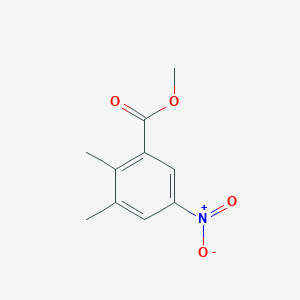
L-酪氨酸二钠盐
描述
L-Tyrosine disodium salt is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine disodium salt is commonly used in cell culture media for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .
科学研究应用
L-Tyrosine disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a critical role in cell culture media for the growth and maintenance of mammalian cells.
Medicine: Used in the production of therapeutic recombinant proteins and monoclonal antibodies.
Industry: Employed in the biomanufacture of various biopharmaceuticals.
作用机制
Target of Action
L-Tyrosine disodium salt primarily targets proteins within the body . It is incorporated into proteins and other biologically important molecules such as neurotransmitters, hormones, pigment melanin, and coenzyme Q10 . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .
Mode of Action
L-Tyrosine disodium salt interacts with its targets by being incorporated into proteins and other biologically important molecules . It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .
Biochemical Pathways
L-Tyrosine disodium salt affects several biochemical pathways. In mammals, L-Tyrosine is converted from L-Phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase . L-Tyrosine also acts as a precursor for the biosynthesis of several neurotransmitters including dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
It is known that l-tyrosine disodium salt dihydrate has a much better solubility (100mg/ml) when compared to l-tyrosine . This improved solubility could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of L-Tyrosine disodium salt’s action are significant. Modifying L-Tyrosine can dramatically alter the structure of a protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine . This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .
Action Environment
The action, efficacy, and stability of L-Tyrosine disodium salt can be influenced by environmental factors. For instance, to prepare a stock solution, L-Tyrosine is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility . These factors can potentially affect the action of L-Tyrosine disodium salt in the body.
生化分析
Biochemical Properties
L-Tyrosine disodium salt plays a crucial role in several biochemical reactions. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for brain function and the body’s response to stress. The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is then further converted to dopamine . Additionally, L-tyrosine can be phosphorylated by protein kinases, forming phosphotyrosine, which is involved in signal transduction pathways . This phosphorylation is critical for cell signaling, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .
Cellular Effects
L-Tyrosine disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor for neurotransmitters and hormones. The phosphorylation of L-tyrosine residues in proteins is a key step in cell signaling pathways, affecting processes such as cell migration, differentiation, and the cell cycle . L-Tyrosine disodium salt also plays a role in gene expression and cellular metabolism by being incorporated into proteins and other biologically important molecules .
Molecular Mechanism
At the molecular level, L-Tyrosine disodium salt exerts its effects through several mechanisms. It acts as a substrate for the enzyme tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, a key step in the synthesis of dopamine . Additionally, the phenolic function of L-tyrosine residues in proteins makes them principal recipients of phosphorylation and sulfation reactions, which are crucial for cell signaling . These modifications can dramatically alter the structure and function of proteins, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Tyrosine disodium salt can change over time. The stability and degradation of L-Tyrosine disodium salt are important factors to consider. It has been observed that L-tyrosine has low solubility in water at neutral pH, which can affect its stability in cell culture media . Over time, the phosphorylation of L-tyrosine residues can lead to changes in cell signaling pathways and cellular functions .
Dosage Effects in Animal Models
The effects of L-Tyrosine disodium salt vary with different dosages in animal models. It has been found that L-tyrosine is safe for all animal species when used within recommended limits. Higher dietary concentrations may lead to growth rate depression, eye lesions, and behavioral changes in young animals . The supplementation of conventional diets with L-tyrosine is considered safe at 0.5% for food-producing animals and 1.5% for non-food-producing species .
Metabolic Pathways
L-Tyrosine disodium salt is involved in several metabolic pathways. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, L-tyrosine is involved in the biosynthesis of thyroid hormones and melanin . The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is a key step in the synthesis of dopamine . L-Tyrosine is also involved in the synthesis of coenzyme Q10 and other biologically important molecules .
Transport and Distribution
L-Tyrosine disodium salt is transported and distributed within cells and tissues through various mechanisms. It is incorporated into proteins as directed by the genetic code . The phenolic function of L-tyrosine residues makes them principal recipients of phosphorylation and sulfation reactions, which are important for cell signaling . Additionally, L-tyrosine is a precursor for neurotransmitters and hormones, which are transported to their target sites within the body .
Subcellular Localization
The subcellular localization of L-Tyrosine disodium salt is influenced by its incorporation into proteins and its role in cell signaling. L-tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . These residues are often enriched on protein surfaces that bind small molecules, nucleic acids, or protein partners . The phosphorylation and sulfation of L-tyrosine residues can also influence their localization and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt can be synthesized by neutralizing L-Tyrosine with sodium hydroxide. The reaction typically involves dissolving L-Tyrosine in water and then adding sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the disodium salt form .
Industrial Production Methods
In industrial settings, L-Tyrosine disodium salt is produced through a similar neutralization process but on a larger scale. The process involves the use of large reactors where L-Tyrosine is dissolved in water, and sodium hydroxide is added under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
化学反应分析
Types of Reactions
L-Tyrosine disodium salt undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Phosphorylation: The hydroxyl group of L-Tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.
Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and protein kinases.
Sulfation: Sulfation reactions often involve sulfuryl chloride or sulfur trioxide.
Major Products Formed
Dopaquinone: Formed during the oxidation of L-Tyrosine.
Phosphotyrosine: Formed during the phosphorylation of L-Tyrosine.
Sulfotyrosine: Formed during the sulfation of L-Tyrosine.
相似化合物的比较
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-Tyrosine.
L-Dopa: A direct precursor to dopamine, derived from L-Tyrosine.
L-Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
L-Tyrosine disodium salt is unique due to its enhanced solubility compared to L-Tyrosine, making it more suitable for use in cell culture media . Additionally, its role as a precursor for multiple neurotransmitters and its involvement in various biochemical pathways highlight its importance in both research and industrial applications .
属性
CAS 编号 |
69847-45-6 |
|---|---|
分子式 |
C18H20N2Na2O6 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2/t2*8-;;/m00../s1 |
InChI 键 |
LLWMGDGDBQDPSI-OWJCAWTQSA-L |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |
Key on ui other cas no. |
69847-45-6 122666-87-9 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Tyrosine disodium salt influence melanin production?
A1: Research suggests that L-Tyrosine disodium salt plays a multifaceted role in melanin synthesis. While it inhibits melanin formation induced by iron(II) and hydrogen peroxide, it promotes the auto-oxidation of specific catecholic compounds, ultimately leading to melanin-like pigment production []. This promoting effect is observed with ortho-diphenols such as L-3,4-dihydroxyphenylalanine (L-DOPA), dopamine, epinephrine, norepinephrine, catechol, and pyrogallol, but not with meta-diphenols like resorcinol []. This selectivity highlights the importance of the diphenol structure in L-Tyrosine disodium salt-mediated melanogenesis.
Q2: Can L-Tyrosine disodium salt be used to synthesize radiolabeled compounds for medical imaging?
A2: Yes, L-Tyrosine disodium salt serves as a precursor for radiolabeling L-Tyrosine analogs. Studies demonstrate its successful application in synthesizing O-[11C]methyl-L-Tyrosine and O-[18F]fluoromethyl-L-Tyrosine using [11C]methyl triflate and [18F]fluoromethyl triflate, respectively []. These radiolabeled L-Tyrosine analogs hold potential as Positron Emission Tomography (PET) tracers for visualizing amino acid transport and potentially aiding in tumor imaging [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)



![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)







![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
